1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and ammonia or amines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting or modulating their activity . The pathways involved often include the inhibition of key enzymes or the disruption of metal ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with a hydroxyl group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: An imidazole derivative with a phenyl group.
Uniqueness
1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual imidazole rings and ethyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H13N5/c1-2-13-5-3-11-8(13)7-14-6-4-12-9(14)10/h3-6H,2,7H2,1H3,(H2,10,12) |
InChI Key |
NZOFYOOXCYIAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CN2C=CN=C2N |
Origin of Product |
United States |
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